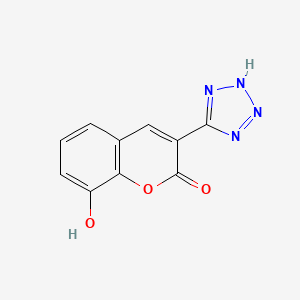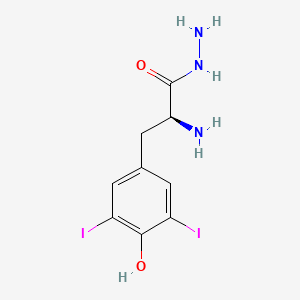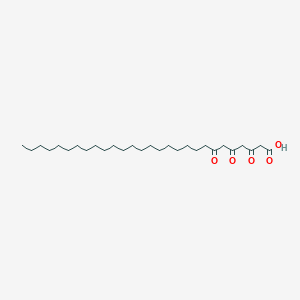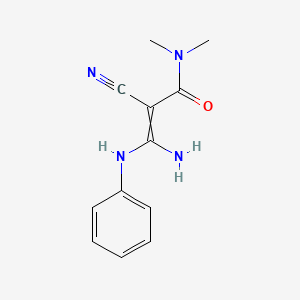
3-Amino-3-anilino-2-cyano-N,N-dimethylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-anilino-2-cyano-N,N-dimethylprop-2-enamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used as reactants in the synthesis of various heterocyclic compounds . The presence of both cyano and amide functional groups makes this compound highly reactive and versatile in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-anilino-2-cyano-N,N-dimethylprop-2-enamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
3-Amino-3-anilino-2-cyano-N,N-dimethylprop-2-enamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with common bidentate reagents.
Common reagents used in these reactions include alkyl cyanoacetates, triethylamine, and 1,4-dithiane-2,5-diol . Major products formed from these reactions are often biologically active heterocyclic compounds .
Applications De Recherche Scientifique
3-Amino-3-anilino-2-cyano-N,N-dimethylprop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of various heterocyclic compounds.
Biology: The diverse biological activities of its derivatives have drawn the attention of biochemists.
Medicine: Potential use in developing chemotherapeutic agents.
Industry: Utilized in the production of biologically active compounds.
Mécanisme D'action
The mechanism by which 3-Amino-3-anilino-2-cyano-N,N-dimethylprop-2-enamide exerts its effects involves its reactivity with various reagents to form biologically active heterocyclic compounds . The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications.
Comparaison Avec Des Composés Similaires
3-Amino-3-anilino-2-cyano-N,N-dimethylprop-2-enamide can be compared with other cyanoacetamide derivatives, such as:
These compounds share similar reactivity and applications but differ in their specific structures and the types of heterocyclic compounds they form. The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of synthetic and biological applications.
Propriétés
Numéro CAS |
74905-62-7 |
|---|---|
Formule moléculaire |
C12H14N4O |
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
3-amino-3-anilino-2-cyano-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C12H14N4O/c1-16(2)12(17)10(8-13)11(14)15-9-6-4-3-5-7-9/h3-7,15H,14H2,1-2H3 |
Clé InChI |
POYUBVZHJDLBJT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C(=C(N)NC1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
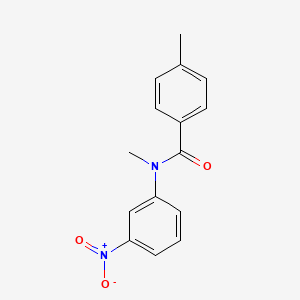
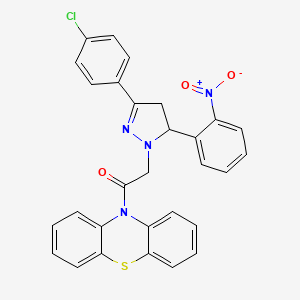

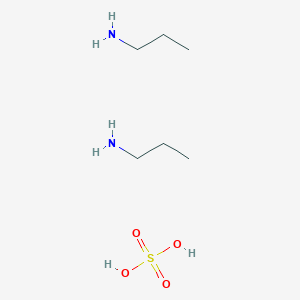
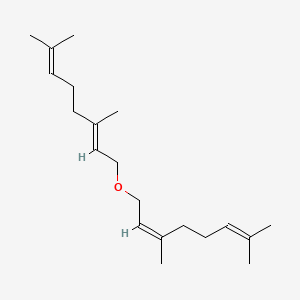
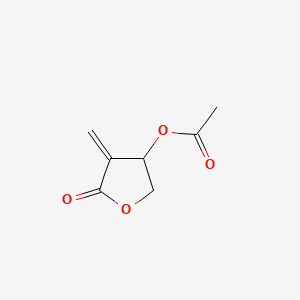
![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)
